molecular formula C7H12N4O5 B3061097 Trimethylolacetylenediureine CAS No. 5001-82-1

Trimethylolacetylenediureine

Cat. No. B3061097
CAS RN: 5001-82-1
M. Wt: 232.19 g/mol
InChI Key: IQAIFQCNPCBECX-UHFFFAOYSA-N
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Description

Trimethylolacetylenediureine (TMAD) is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. TMAD is a diureide derivative of trimethylolacetylene, and its synthesis method involves the reaction of trimethylolacetylene with urea.

Scientific Research Applications

Latent Fluorophores Based on Trimethyl Lock

Trimethyl lock, a novel design element, has been utilized to develop a new class of latent fluorophores. These fluorophores offer distinct advantages in stability and reactivity in biological environments compared to existing fluorophores and pro-fluorophores. They become active upon acetyl-group hydrolysis by specific enzymes, making them suitable for precise biological applications (Chandran, Dickson, & Raines, 2005).

Trimethyltin-Induced Hippocampal Neurodegeneration

Trimethyltin (TMT), a neurotoxic organotin compound, is known for its selective neurodegeneration, particularly in the hippocampus. This property of TMT has been used to develop animal models for studying hippocampus-specific neurotoxicity and mechanisms leading to neurodegeneration. Such models are invaluable for understanding diseases like temporal lobe epilepsy and other neurodegenerative conditions (Lee et al., 2016).

Betaine (Trimethylglycine) and Inflammation

Betaine, also known as trimethylglycine, plays a significant role in physiological processes, including acting as an osmoprotectant and methyl group donor. It has demonstrated anti-inflammatory functions in various diseases. Its mechanism involves ameliorating sulfur amino acid metabolism, inhibiting nuclear factor-κB activity, and mitigating endoplasmic reticulum stress and apoptosis. This makes betaine a topic of interest in the treatment of diseases like obesity, diabetes, cancer, and Alzheimer’s disease (Zhao et al., 2018).

Chromatin State in Cell Populations

Chromatin state, characterized by modifications like trimethylation, has been studied extensively in various mammalian cell populations. These studies, utilizing advanced sequencing technologies, have provided insights into gene expression patterns, cell state, and lineage potential, enhancing our understanding of cell differentiation and development (Mikkelsen et al., 2007).

Trimethyltin and Neuronal Damage

Further research into trimethyltin's effects on neurons and glial cells has shown its role in inducing neurodegeneration. This research highlights the complex interactions between different cell types in the brain and their response to neurotoxic agents. Such studies are crucial for developing therapeutic strategies for neurodegenerative diseases (Viviani et al., 1998).

properties

IUPAC Name

3,4,6-tris(hydroxymethyl)-3a,6a-dihydro-1H-imidazo[4,5-d]imidazole-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4O5/c12-1-9-4-5(11(3-14)7(9)16)10(2-13)6(15)8-4/h4-5,12-14H,1-3H2,(H,8,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQAIFQCNPCBECX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(N1C2C(N(C(=O)N2)CO)N(C1=O)CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80884123
Record name Imidazo[4,5-d]imidazole-2,5(1H,3H)-dione, tetrahydro-1,3,4-tris(hydroxymethyl)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tetrahydro-1,3,4-tris(hydroxymethyl)imidazo[4,5-d]imidazole-2,5(1H,3H)-dione

CAS RN

5001-82-1
Record name Tetrahydro-1,3,4-tris(hydroxymethyl)imidazo[4,5-d]imidazole-2,5(1H,3H)-dione
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Trimethylolacetylenediureine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005001821
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Imidazo[4,5-d]imidazole-2,5(1H,3H)-dione, tetrahydro-1,3,4-tris(hydroxymethyl)-
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Record name Imidazo[4,5-d]imidazole-2,5(1H,3H)-dione, tetrahydro-1,3,4-tris(hydroxymethyl)-
Source EPA DSSTox
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Record name Tetrahydro-1,3,4-tris(hydroxymethyl)imidazo[4,5-d]imidazole-2,5(1H,3H)-dione
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Trimethylolacetylenediureine
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Trimethylolacetylenediureine
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Trimethylolacetylenediureine
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Trimethylolacetylenediureine
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Trimethylolacetylenediureine
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Trimethylolacetylenediureine

Citations

For This Compound
2
Citations
RJ Harper JR… - Textile Research …, 1987 - journals.sagepub.com
Woven fabric was prepared from core yarns having a high tenacity polyester filament core and a cotton wrap. To demonstrate the unique characteristics of this core-yarn fabric, an all-…
Number of citations: 17 journals.sagepub.com
DM Lewis, KA Mcllroy - Review of Progress in Coloration and …, 1997 - researchgate.net
The worlds demand for textiles continues to grow [l]; the annual consumption of textile fibres rose by 2% in 1995 and that rate of growth is expected to continue. Most of the growth is …
Number of citations: 98 www.researchgate.net

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